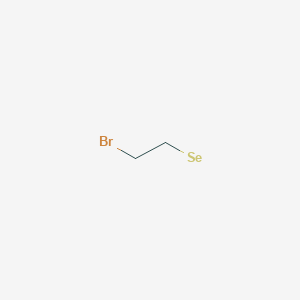

CID 78067748

Description

CID 78067748 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database. For novel compounds, comprehensive analytical validation—including elemental analysis and X-ray crystallography—is typically required to establish purity and structural integrity .

Properties

Molecular Formula |

C2H4BrSe |

|---|---|

Molecular Weight |

186.93 g/mol |

InChI |

InChI=1S/C2H4BrSe/c3-1-2-4/h1-2H2 |

InChI Key |

XNMDQPUXWJWHFD-UHFFFAOYSA-N |

Canonical SMILES |

C(CBr)[Se] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78067748” involves multiple steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. Each step is carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions. This involves the use of large reactors, precise temperature control, and efficient purification techniques. The goal is to produce the compound in large quantities while maintaining consistent quality and minimizing production costs.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 78067748” undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: In this reaction, the compound gains electrons, resulting in the reduction of specific functional groups.

Substitution: This involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with altered functional groups.

Scientific Research Applications

Compound “CID 78067748” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific disease pathways.

Industry: The compound is utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

Compound “CID 78067748” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous chemical structures or functional groups. The comparison can focus on aspects such as:

Chemical Structure: Differences in the arrangement of atoms and functional groups.

Reactivity: Variations in the types of reactions and conditions required.

Biological Activity: Differences in the effects on biological systems and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison of CID 78067748 with structurally or functionally analogous compounds would involve the following dimensions, based on best practices outlined in the evidence:

Structural Similarity

- Core Scaffold : Compare the backbone structure (e.g., aromatic rings, heterocycles) with derivatives such as oscillatoxin analogs (e.g., CID 101283546, CID 185389) .

- Functional Groups : Highlight differences in substituents (e.g., hydroxyl, methyl, halogen groups) that influence reactivity and bioactivity.

Physicochemical Properties

The table below illustrates a hypothetical comparison framework:

| Property | This compound | CID 101283546 (Oscillatoxin D) | CID 185389 (30-Methyl-Oscillatoxin D) |

|---|---|---|---|

| Molecular Formula | Not Reported | C₃₀H₄₂O₈ | C₃₁H₄₄O₈ |

| Molecular Weight (g/mol) | Not Reported | 542.65 | 556.67 |

| LogP | Not Reported | 4.2 | 4.8 |

| Solubility (mg/mL) | Not Reported | 0.05 | 0.03 |

Note: Data for oscillatoxin derivatives are derived from .

Research Findings and Challenges

Gaps in Available Data

The absence of explicit data for this compound in the provided evidence underscores the need for primary literature or experimental validation. For example:

- Spectral Validation : NMR or MS data are critical to distinguish it from isomers or analogs.

- Biological Assays : Pharmacological profiles (e.g., IC₅₀ values) must be benchmarked against established compounds .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.